molecular formula C17H19N5OS B12573094 Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-

Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-

Cat. No.: B12573094
M. Wt: 341.4 g/mol
InChI Key: WDDMIHAMSMRIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl- (hereafter referred to as Compound X) features a 1,2,4-triazino[5,6-b]indole core substituted with an isopropyl group at position 8 and a thio-linked acetamide moiety bearing an allyl group on the nitrogen. This structure combines a heterocyclic scaffold with functionalized side chains, a design common in medicinal chemistry for targeting enzyme active sites or protein interfaces .

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide

InChI

InChI=1S/C17H19N5OS/c1-4-7-18-14(23)9-24-17-20-16-15(21-22-17)12-8-11(10(2)3)5-6-13(12)19-16/h4-6,8,10H,1,7,9H2,2-3H3,(H,18,23)(H,19,20,22)

InChI Key

WDDMIHAMSMRIRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl- typically involves multiple steps. The process begins with the preparation of the indole nucleus, followed by the introduction of the triazino group and the isopropyl substituent. The final step involves the addition of the acetamide and allyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl- has numerous applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl- involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Modifications: Substituents at Position 8

The triazinoindole core is frequently modified at position 8 to modulate steric and electronic properties. Key analogs include:

Compound Name Position 8 Substituent Key Features Source
Compound X Isopropyl Bulky hydrophobic group; enhances lipophilicity
Compound 25 () Bromo Halogen for potential halogen bonding
Acetamide,2-[(8-fluoro-5-methyl-5H-...) () Fluoro Electronegative; small size
N-(3-Ethoxypropyl)-... () Ethyl Moderate hydrophobicity

Impact :

  • Isopropyl in Compound X may improve membrane permeability due to increased lipophilicity compared to smaller groups (e.g., fluoro) .
  • Bromo in Compound 25 could facilitate halogen bonding with target proteins, a strategy used in kinase inhibitors .

Acetamide Side Chain Variations

The N-allyl group in Compound X distinguishes it from analogs with aryl or saturated alkyl substituents:

Compound Name Acetamide N-Substituent Key Features Source
Compound X Allyl Unsaturated chain; potential metabolic oxidation
Compound 23 () 4-Cyanomethylphenyl Polar cyanomethyl group; may enhance solubility
Compound 24 () 4-Phenoxyphenyl Aromatic; π-π stacking capability
N-Cyclopropyl-... () Cyclopropyl Rigid, strained ring; metabolic stability

Impact :

  • The allyl group introduces unsaturation, which may increase reactivity (e.g., susceptibility to CYP450-mediated oxidation) compared to stable aryl or cyclopropyl groups .

Key Differences :

  • Brominated intermediates (e.g., 8-bromo derivatives in ) require halogenation steps, whereas Compound X’s isopropyl group may involve alkylation or Grignard reactions .
  • Allyl substituents (Compound X, ) necessitate careful handling due to their reactivity .

Antiviral Potential (Hypothetical)

While direct data for Compound X is unavailable, highlights triazinoindole derivatives (e.g., VP32947) as inhibitors of viral RNA replicases, suggesting a plausible mechanism for Compound X . Substituent effects:

  • Isopropyl may enhance binding to hydrophobic pockets in viral enzymes.
  • Allyl could influence pharmacokinetics via altered metabolism.

Physicochemical Profiling

Property Compound X Compound 25 (Br) Compound 24 (PhOPh)
Molecular Weight (g/mol) ~420 (estimated) ~460 ~430
LogP (predicted) ~3.5 ~4.0 ~3.8
Solubility Low (lipophilic) Moderate Moderate

Notes:

  • Compound X’s higher logP vs. fluoro analogs (e.g., ) may reduce aqueous solubility but improve cell penetration .
  • Bromo substituents (Compound 25) increase molecular weight and polar surface area .

Biological Activity

Acetamide, 2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl- is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an indole nucleus fused with a triazine moiety and a thioether linkage, suggests various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of Acetamide, 2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl- is C17H21N5OS. The compound features:

  • Indole nucleus : Known for diverse biological activities.
  • Triazine ring : Contributes to its chemical reactivity and potential interactions with biological targets.
  • Thioether linkage : May enhance binding affinity to specific receptors.

Biological Activities

Research indicates that Acetamide may exhibit a range of biological activities:

  • Antiviral Activity : Similar compounds have shown efficacy against various viruses. For instance, compounds with triazine structures have been reported to inhibit the replication of viruses such as hepatitis C and influenza .
  • Anti-inflammatory Properties : Indole derivatives are known for their anti-inflammatory effects. Preliminary studies suggest that Acetamide may modulate inflammatory pathways through interactions with G protein-coupled receptors (GPCRs).
  • Anticancer Potential : The unique structural features of Acetamide may allow it to interact with cancer cell pathways. Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines.

The mechanisms underlying the biological activities of Acetamide likely involve:

  • Receptor Binding : The compound may act as a ligand for GPCRs and other enzyme targets relevant to disease pathways. Understanding these interactions is crucial for optimizing its pharmacological profile.
  • Enzyme Modulation : The presence of functional groups allows for potential modulation of enzyme activity, which is essential in various therapeutic contexts.

Research Findings

Recent studies have provided insights into the biological activity of Acetamide:

Study FocusFindings
Antiviral ActivityCompounds similar to Acetamide inhibited replication of HCV and influenza viruses .
Anti-inflammatory EffectsIndole derivatives reduced inflammation markers in vitro.
Cytotoxicity Against Cancer CellsExhibited significant cytotoxic effects on multiple cancer cell lines.

Case Studies

  • Case Study on Antiviral Efficacy : A study demonstrated that triazine-based compounds significantly reduced viral load in infected cell cultures. Acetamide's structural similarities suggest it may possess comparable antiviral properties.
  • Case Study on Anti-inflammatory Activity : In vitro assays showed that derivatives similar to Acetamide inhibited pro-inflammatory cytokines in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.